molecular formula C10H17NO B056137 Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) CAS No. 123445-42-1

Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI)

Cat. No. B056137
M. Wt: 167.25 g/mol
InChI Key: YIPARVXCQGBNEZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI), also known as S-(-)-1-methyl-2-(1-pyrrolidinyl)-1-propanone, is a chiral compound that belongs to the class of pyrrolidines. It is widely used in scientific research for its unique properties and applications.

Mechanism Of Action

The mechanism of action of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also form complexes with metal ions, which can further enhance its reactivity.

Biochemical And Physiological Effects

Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. It is also relatively easy to synthesize and purify. However, its limited solubility in water can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) in scientific research. One area of interest is its potential use as a catalyst in asymmetric reactions. Another area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthetic methods for its preparation.

Synthesis Methods

The synthesis of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) can be achieved through various methods. One of the most commonly used methods is the condensation reaction between pyrrolidine and acetone. The reaction is catalyzed by an acid catalyst, and the product is obtained in high yield and purity.

Scientific Research Applications

Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) has been extensively used in scientific research, particularly in the field of organic chemistry. It is used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a ligand in asymmetric catalysis.

properties

CAS RN

123445-42-1

Product Name

Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI)

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-[(2S)-2-propan-2-ylpyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C10H17NO/c1-4-10(12)11-7-5-6-9(11)8(2)3/h4,8-9H,1,5-7H2,2-3H3/t9-/m0/s1

InChI Key

YIPARVXCQGBNEZ-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H]1CCCN1C(=O)C=C

SMILES

CC(C)C1CCCN1C(=O)C=C

Canonical SMILES

CC(C)C1CCCN1C(=O)C=C

synonyms

Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)- (9CI)

Origin of Product

United States

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